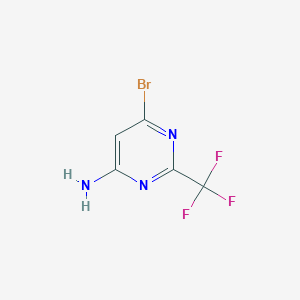

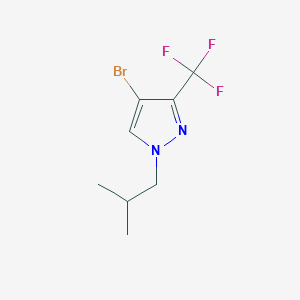

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Vue d'ensemble

Description

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3BrF3N3 . It is a densely functionalized heterocycle and is used in the protection of crops from pests .

Synthesis Analysis

The synthesis of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine and its derivatives has been reported in several studies . For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .Applications De Recherche Scientifique

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Derivatives: This compound serves as a precursor in the synthesis of various derivatives. The novel synthetic methods developed allow for the creation of a series of 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives, which can be used in further chemical research and development .

Pharmaceutical Research: The trifluoromethyl group present in this compound is commonly found in pharmaceuticals due to its ability to pass through biological membranes. It could be involved in the development of new drugs, such as CGRP receptor antagonists used for migraine treatments .

Crop Protection: Derivatives of trifluoromethylpyrimidines, similar to this compound, are used as intermediates in the synthesis of crop protection products. They play a crucial role in agricultural chemistry for developing pesticides and herbicides .

Antifungal Agents: Pyrimidine derivatives exhibit antifungal properties. This compound could be utilized in synthesizing new antifungal agents with potential applications in agriculture and medicine .

Acaricide Development: The structural motif of pyrimidin-4-amine is found in acaricides, which are agents that kill ticks and mites. This compound could contribute to the discovery and optimization of new acaricides with improved efficacy .

Chemical Intermediate: It acts as a chemical intermediate in various synthetic processes, including those that produce materials with potential applications in electronics, coatings, and other industrial sectors.

Material Science: The unique properties of this compound could be explored for creating materials with specific characteristics, such as increased thermal stability or novel electronic properties.

Biological Studies: Due to its potential biological activity, this compound may be used in biochemical studies to understand cell signaling pathways, enzyme inhibition, or receptor-ligand interactions.

A Novel Synthetic Method for 6-Bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amine FDA-Approved Trifluoromethyl Group Synthesis and application of trifluoromethylpyridines Synthesis and Antifungal Activity of Pyrimidine Derivatives [Discovery of HNPC-A188: a novel

Mécanisme D'action

Target of Action

The primary targets of “6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine” are certain types of fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant crop loss.

Result of Action

The result of the compound’s action is the inhibition of fungal growth, thereby preventing the spread of fungal diseases in crops . Some derivatives of the compound have shown to exhibit higher antifungal activity, with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .

Action Environment

The action, efficacy, and stability of “6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGDYALJMNYCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

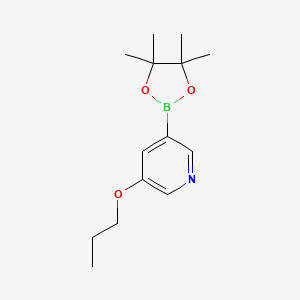

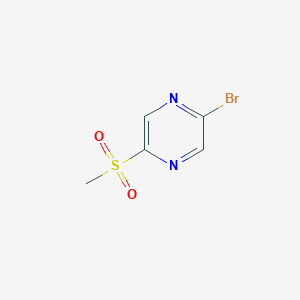

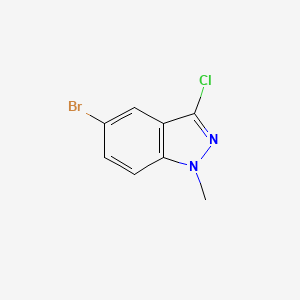

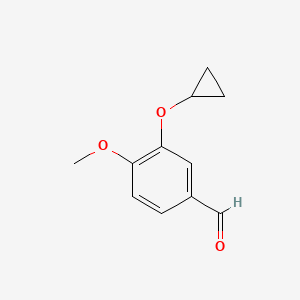

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)